molecular formula C12H20BN3O3 B13336625 N-(1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-yl)acetamide

N-(1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-yl)acetamide

Cat. No.: B13336625
M. Wt: 265.12 g/mol
InChI Key: YWJWRQKUVIYHGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-yl)acetamide is an organic compound with the molecular formula C10H17BN2O2. It is a derivative of pyrazole, featuring a boronic ester group, which is known for its utility in various chemical reactions, particularly in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-yl)acetamide typically involves the reaction of 1-methyl-4-pyrazoleboronic acid pinacol ester with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the acetamide group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura cross-coupling reactions.

Major Products

The major products formed from these reactions include boronic acids, alcohols, amines, and various substituted pyrazole derivatives.

Scientific Research Applications

N-(1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound is used in the development of boron-containing drugs and as a probe in biological assays.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-yl)acetamide involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The compound can also participate in catalytic cycles, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylpyrazole-4-boronic acid pinacol ester
  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl piperazine
  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Uniqueness

N-(1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-yl)acetamide is unique due to its specific combination of a pyrazole ring and a boronic ester group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to form stable yet reversible covalent bonds with nucleophiles makes it particularly valuable in both research and industrial applications.

Properties

Molecular Formula

C12H20BN3O3

Molecular Weight

265.12 g/mol

IUPAC Name

N-[1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-3-yl]acetamide

InChI

InChI=1S/C12H20BN3O3/c1-8(17)14-10-9(7-16(6)15-10)13-18-11(2,3)12(4,5)19-13/h7H,1-6H3,(H,14,15,17)

InChI Key

YWJWRQKUVIYHGW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2NC(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.